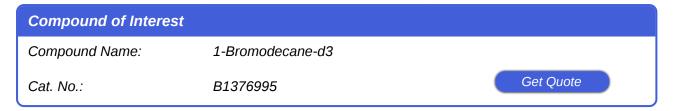


In-Depth Technical Guide to 1-Bromodecane-d3: Physical Characteristics and Synthetic Methodologies

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of **1-Bromodecane-d3**, with comparative data for its non-deuterated analogue, **1-Bromodecane**. It further details experimental protocols for the synthesis and analysis of deuterated alkyl halides, offering a foundational understanding for researchers in organic synthesis and drug development.

Core Physical and Chemical Properties

1-Bromodecane-d3, specifically 1-Bromodecane-10,10,10-d3, is a deuterated isotopologue of 1-Bromodecane. The incorporation of deuterium at the terminal methyl group results in a slightly higher molecular weight compared to the non-deuterated form. This isotopic labeling is invaluable for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.

Comparative Physical Characteristics

The following table summarizes the key physical properties of 1-Bromodecane-10,10,10-d3 and 1-Bromodecane for easy comparison.



Property	1-Bromodecane-10,10,10- d3	1-Bromodecane	
Synonyms	Decyl bromide-10,10,10-d3[1]	n-Decyl bromide, Decyl bromide[2]	
CAS Number	284474-47-1[1]	112-29-8[2]	
Linear Formula	CD3(CH2)8CH2Br[1]	CH3(CH2)9Br[3]	
Molecular Weight	224.20 g/mol [1]	221.18 g/mol [4]	
Boiling Point	238 °C (lit.)[1]	238 °C (lit.)[3][5][6]	
Density	1.080 g/mL at 25 °C[1]	1.066 g/mL at 25 °C (lit.)[6]	
Refractive Index	Not available	n20/D 1.456 (lit.)[6]	
Appearance	Not specified, likely a colorless to light yellow liquid	Colorless to light yellow liquid[7]	

Experimental Protocols

While specific experimental protocols for the synthesis of **1-Bromodecane-d3** are not readily available in the literature, established methods for the synthesis of alkyl bromides and the introduction of deuterium can be adapted.

Synthesis of 1-Bromodecane from 1-Decanol: A Template for Deuterated Synthesis

A common method for preparing 1-bromoalkanes is through the reaction of the corresponding alcohol with hydrobromic acid, often with a catalyst such as sulfuric acid. To synthesize **1-Bromodecane-d3**, one would start with the appropriately deuterated 1-decanol (e.g., 10,10,10-trideuterio-1-decanol).

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General Procedure:



- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the deuterated 1-decanol with concentrated sulfuric acid while cooling in an ice bath.
- Addition of Hydrobromic Acid: Slowly add hydrobromic acid (48%) to the mixture.
- Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After cooling, the mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
- Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by fractional distillation.

Photochemical Dehalogenative Deuteration of Alkyl Halides

An alternative approach involves the deuteration of a pre-existing alkyl halide using a photochemical method with D_2O as the deuterium source. This method is advantageous for its mild reaction conditions.

General Procedure:

- Reaction Mixture: In a suitable reaction vessel, combine the alkyl halide (e.g., 1-iododecane as a precursor), a phosphine catalyst (e.g., Cy₃P), and a photocatalyst in a suitable solvent.
- Deuterium Source: Add D₂O as the deuterium source.
- Photoreaction: Irradiate the mixture with a suitable light source (e.g., a blue LED) at room temperature for a specified period.
- Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.



Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1-Bromodecane-d3 is an excellent internal standard for the quantification of 1-Bromodecane or other similar long-chain alkyl halides in various matrices.

General Protocol:

- Sample Preparation: A known amount of the **1-Bromodecane-d3** internal standard is added to the sample containing the analyte (1-Bromodecane).
- Extraction: The analyte and internal standard are extracted from the sample matrix using an appropriate organic solvent.
- GC-MS Analysis: The extract is injected into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the analyte and the internal standard.
- Quantification: The concentration of the analyte is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve.

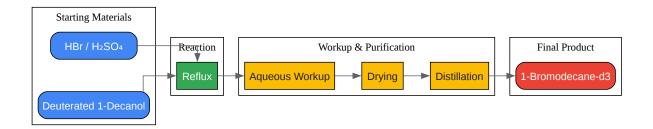
Visualizations

Experimental Workflow for Synthesis of 1-

Bromodecane-d3

The following diagram illustrates a typical laboratory workflow for the synthesis of **1-Bromodecane-d3** from a deuterated precursor.





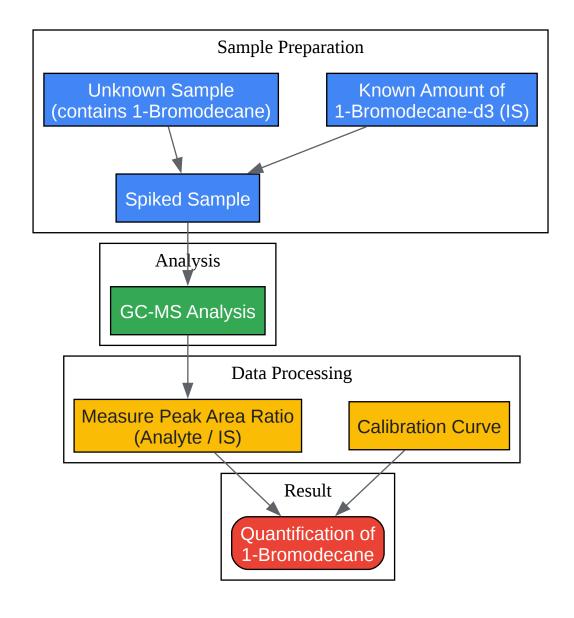
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Caption: Synthesis workflow for 1-Bromodecane-d3.

Logical Relationship in Isotope Dilution Mass Spectrometry

This diagram illustrates the role of **1-Bromodecane-d3** as an internal standard in a quantitative analytical experiment.





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Caption: Isotope dilution workflow using **1-Bromodecane-d3**.

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